
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine and chlorine) and a hydroxyl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol typically involves the halogenation of butanol derivatives. One common method includes the bromination and chlorination of butanol using reagents such as bromine and chlorine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective addition of halogen atoms to the desired positions on the butanol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound .
化学反応の分析
Types of Reactions
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated butanol derivatives.
Substitution: Formation of hydroxyl or amino-substituted butanol derivatives.
科学的研究の応用
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and hydroxyl group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
3,4-Dibromo-3,4,4-trichlorobutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,4-Dibromo-3,4,4-trichlorobutan-2-amine: Similar structure but with an amino group instead of a hydroxyl group.
3,4-Dibromo-3,4,4-trichlorobutan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol is unique due to its specific combination of halogen atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
55678-63-2 |
|---|---|
分子式 |
C6H9Br2Cl3O3 |
分子量 |
395.3 g/mol |
IUPAC名 |
acetic acid;3,4-dibromo-3,4,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H5Br2Cl3O.C2H4O2/c1-2(10)3(5,7)4(6,8)9;1-2(3)4/h2,10H,1H3;1H3,(H,3,4) |
InChIキー |
ADNSMWXOVTXMMC-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(Cl)(Cl)Br)(Cl)Br)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


sulfanium bromide](/img/structure/B14640609.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
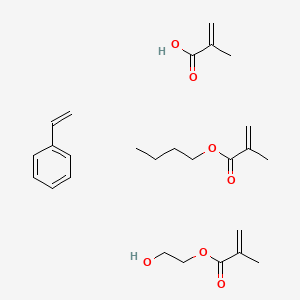
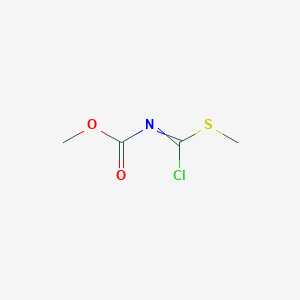
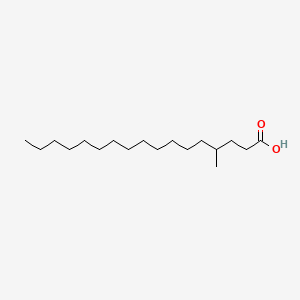
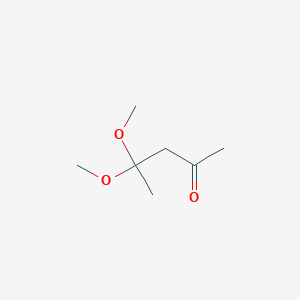
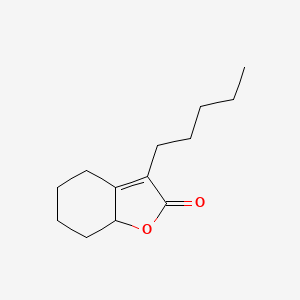
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
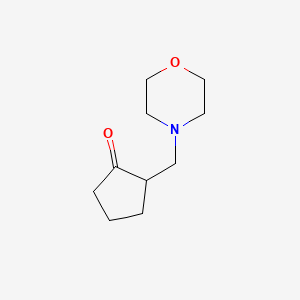

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)

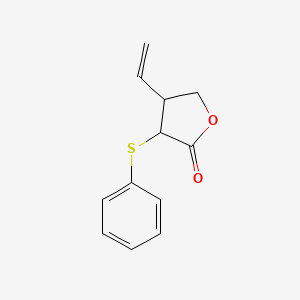
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
